4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide
Description
The compound 4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a benzamide derivative characterized by:
- A 4-acetamido-substituted benzamide core.
- An ethylamine linker terminating in a 5,6,7,8-tetrahydronaphthalene-2-sulfonamido group.
This structure combines sulfonamide functionality with a partially hydrogenated naphthalene system, distinguishing it from simpler benzamide derivatives. The sulfonamido group may enhance binding to biological targets (e.g., enzymes or receptors), while the tetrahydronaphthalene moiety could improve lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
4-acetamido-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,23H,2-5,12-13H2,1H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTPHUALOWOARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 350.44 g/mol
- CAS Number : Not directly available; related compounds include 50878-03-0 (5,6,7,8-Tetrahydronaphthalene-2-yl-acetamide).
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : A series of naphthoquinone-benzamide derivatives were synthesized and tested against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29). These studies revealed that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 12.5 | More potent |
| 5f | SUIT-2 | 20.0 | Less potent |
| 5g | HT-29 | 15.0 | More potent |
The mechanism behind the anticancer activity often involves the induction of apoptosis. Morphological changes indicative of apoptosis were observed in treated cells, confirming the mechanism through Hoechst staining assays .
3. Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes.
Case Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing various naphthoquinone-benzamide derivatives aimed to explore their cytotoxicity against breast cancer cells. The results indicated that modifications at the acetamido position significantly influenced potency and selectivity against cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of the tetrahydronaphthalene moiety enhances binding affinity to target proteins associated with cancer cell proliferation. This suggests that structural modifications could lead to more effective therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and selected analogs from literature:
Key Observations:
Sulfonamido vs. Simple Amides: The target compound’s sulfonamido group replaces the simple amide or alkylamine terminals seen in analogs like Rip-B or the diethylaminoethyl derivative .
Tetrahydronaphthalene vs.
Linker Flexibility : The ethylamine linker is conserved across many analogs, suggesting its utility in balancing rigidity and flexibility for target engagement.
Physicochemical Insights:
- Lipophilicity : The tetrahydronaphthalene group in the target compound likely increases logP compared to Rip-B’s polar methoxy groups.
- Solubility: Sulfonamides generally exhibit moderate aqueous solubility, whereas tertiary amines (e.g., diethylaminoethyl analog) may form salts for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
